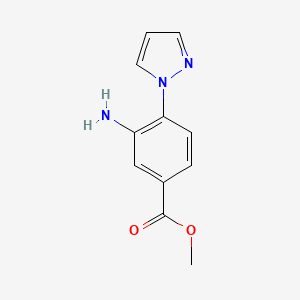

Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate

Descripción general

Descripción

Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate is an organic compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol . It is a derivative of benzoic acid, featuring a pyrazole ring and an amino group, making it a versatile compound in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate typically involves the reaction of 3-amino-4-(1H-pyrazol-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures consistent quality and scalability.

Análisis De Reacciones Químicas

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization.

The hydrolyzed acid serves as a precursor for amidation or coupling reactions (see Section 4) .

Reactions of the Amino Group

The aromatic amine at position 3 participates in acylation, diazotization, and cyclization reactions.

Acylation

The amino group reacts with acylating agents to form amides:

-

Reagents : Acetic anhydride, acetyl chloride, or Boc anhydride .

-

Product : N-Acetyl or N-Boc derivatives (e.g., Methyl 3-acetamido-4-(1H-pyrazol-1-yl)benzoate) .

Diazotization and Coupling

Under nitrous acid (HNO2), the amine forms a diazonium salt, enabling coupling with electron-rich aromatics (e.g., phenols):

Substitution at the Pyrazole Ring

The pyrazole’s N–H bond is susceptible to alkylation or arylation.

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | CH3I, K2CO3, DMF, 60°C | N-Methylpyrazole derivative |

| Suzuki Coupling | Arylboronic acid, Pd(PPh3)4, K2CO3 | Biaryl-substituted benzoate |

Alkylation enhances lipophilicity, impacting biological activity.

Cyclization Reactions

The amine and ester groups facilitate heterocycle formation.

Pyrazolo-Pyridine Formation

Oxidation

-

Target : Pyrazole ring or amine group.

-

Reagents : KMnO4 (acidic) oxidizes the pyrazole to carboxylic acids.

Reduction

-

Nitro Reduction : If present, nitro groups reduce to amines (e.g., Raney Ni, hydrazine hydrate) .

-

Ester Reduction : LiAlH4 reduces the ester to a benzyl alcohol.

Amidation and Coupling

The hydrolyzed carboxylic acid undergoes amidation:

Table 2: Cyclization Conditions and Outcomes

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and oxidation-reduction reactions.

Biology

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in NAD+ metabolism. This interaction suggests that it may influence cellular energy balance and metabolic pathways.

Medicine

- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has demonstrated significant inhibition of cell proliferation in RKO and PC-3 cell lines, with IC50 values lower than many established chemotherapeutics.

- Antimicrobial Effects : Research indicates that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic adjuvant.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, offering therapeutic benefits for inflammatory diseases.

Industry

- Dyes and Agrochemicals : this compound finds applications in the synthesis of dyes and agrochemicals due to its reactive functional groups.

Case Studies

| Study Focus | Findings |

|---|---|

| Cancer Cell Lines | Demonstrated significant cytotoxicity against RKO and PC-3 cell lines; potential for cancer therapy. |

| Bacterial Inhibition | Effective against antibiotic-resistant strains; reduced bacterial load in infected tissues during trials. |

| Inflammatory Response | Inhibited pro-inflammatory cytokines in animal models; potential application in treating inflammatory disorders. |

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets. For instance, in its antileishmanial activity, it binds to the active site of the enzyme Leishmania major pteridine reductase 1 (LmPTR1), inhibiting its function and leading to the death of the parasite . The pyrazole ring plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

3-Amino-1-methyl-1H-pyrazole: Another pyrazole derivative used in organic synthesis and pharmaceuticals.

4-Amino-1H-pyrazole: Known for its applications in medicinal chemistry.

Uniqueness

Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate is unique due to its combined structural features of a benzoate ester, an amino group, and a pyrazole ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules .

Actividad Biológica

Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate is an organic compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential therapeutic applications in various diseases.

Target Enzymes and Pathways

this compound interacts with several enzymes and proteins, notably nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in the NAD+ salvage pathway. This interaction suggests that the compound may influence cellular metabolism and energy homeostasis.

Biochemical Properties

The compound is known to form pyrazolium ions, which can participate in various biochemical reactions. Pyrazole derivatives typically exhibit a broad range of biological activities, including enzyme inhibition and modulation of cell signaling pathways .

Biological Activities

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that similar pyrazole derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and survival .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that pyrazole derivatives exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria, suggesting potential applications as antibiotic adjuvants .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound may have anti-inflammatory effects. Pyrazole compounds are known to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies

-

Inhibition of NAMPT

A study highlighted the interaction between this compound and NAMPT, leading to altered NAD+ levels in cancer cells. This inhibition resulted in reduced cell viability and increased apoptosis, suggesting a mechanism for its anticancer effects. -

Antimicrobial Activity Evaluation

A series of experiments assessed the antibacterial activity of pyrazole derivatives, including this compound. The results indicated significant inhibition against several bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .

Data Tables

Propiedades

IUPAC Name |

methyl 3-amino-4-pyrazol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-11(15)8-3-4-10(9(12)7-8)14-6-2-5-13-14/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLBZCZDBBOVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.